molecular formula C7H6N2O2S B3178732 Ethyl 2-cyanothiazole-4-carboxylate CAS No. 73956-19-1

Ethyl 2-cyanothiazole-4-carboxylate

Cat. No.: B3178732
CAS No.: 73956-19-1
M. Wt: 182.2 g/mol
InChI Key: VHLBZJZBQKFRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyanothiazole-4-carboxylate is an organic compound with the molecular formula C7H6N2O2S It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions for 24 hours . The progress of the reaction is monitored using thin-layer chromatography. Another method involves the condensation of rhodanamine with ethyl acetoacetate in a melt at 100-120°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The choice of reagents and reaction conditions may be optimized for yield and purity, and the process may be scaled up using continuous flow reactors or other industrial equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include aldehydes, ketones, ethanol, and glacial acetic acid.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.

Major Products Formed

The major products formed from substitution reactions of this compound include various derivatives with different functional groups attached to the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 2-cyanothiazole-4-carboxylate involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to exhibit antibacterial and antifungal activities by binding to enzymes such as UDP-N-acetylmuramate/L-alanine ligase . The binding affinity and inhibitory potential of these compounds are often evaluated through molecular docking studies.

Comparison with Similar Compounds

Ethyl 2-cyanothiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-cyano-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBZJZBQKFRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-cyanothiazole-4-carboxylate
Reactant of Route 2
Ethyl 2-cyanothiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyanothiazole-4-carboxylate
Reactant of Route 4
Ethyl 2-cyanothiazole-4-carboxylate
Reactant of Route 5
Ethyl 2-cyanothiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-cyanothiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.